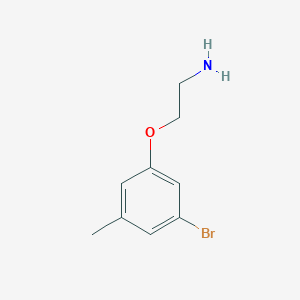
2-(3-Bromo-5-methylphenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Bromo-5-methylphenoxy)ethanamine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.105. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Bromo-5-methylphenoxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom on a methyl-substituted phenyl ring, which is linked to an ethanamine moiety. The presence of the bromine atom and the specific phenyl substitution are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antibacterial activity. For instance, the compound's structural features contribute to its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| E. faecalis | 64 μg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains like MRSA.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, its efficacy against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been documented.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 ± 1.5 | Induction of apoptosis |
| A549 | 20 ± 2.0 | Inhibition of cell proliferation |
The IC50 values indicate that the compound can effectively inhibit cell growth at relatively low concentrations, suggesting a promising therapeutic potential in oncology.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells.
- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes.
Case Studies
A notable case study involved the evaluation of this compound's effects on various cancer cell lines, leading to insights into structure-activity relationships (SAR). The study highlighted that modifications in the phenyl ring significantly influence both antimicrobial and anticancer activities.
Case Study Findings:
- Modification Impact : Substituting different groups on the phenyl ring altered the potency significantly.
- Combination Therapy Potential : When combined with established chemotherapeutics, enhanced efficacy was observed, indicating potential for combination therapies in clinical settings.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVRAUNPQOWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














